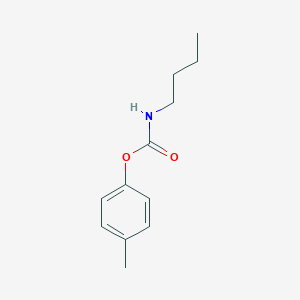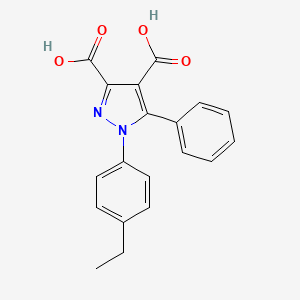
3,4,5-Tribromofuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tribromofuran-2(5H)-one is a brominated furan derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromofuran-2(5H)-one typically involves the bromination of furan derivatives. A common method might include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods would likely involve similar bromination reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors or other scalable techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Tribromofuran-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where bromine atoms are replaced by other functional groups.
Reduction Reactions: Where the bromine atoms are reduced to hydrogen.
Oxidation Reactions: Further oxidation of the furan ring or bromine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or other nucleophiles.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted furans, reduced furans, or oxidized derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Tribromofuran-2(5H)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Investigated for potential therapeutic properties or as a lead compound in drug discovery.
Industry: Used in the production of materials with specific properties, such as flame retardants or polymers.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it might act as a reactive intermediate, facilitating various synthetic transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4-Tribromofuran
- 2,4,5-Tribromofuran
- 3,4,5-Trichlorofuran
Uniqueness
3,4,5-Tribromofuran-2(5H)-one is unique due to its specific bromination pattern, which can influence its reactivity and properties compared to other brominated or chlorinated furans.
Propiedades
| 96661-16-4 | |
Fórmula molecular |
C4HBr3O2 |
Peso molecular |
320.76 g/mol |
Nombre IUPAC |
2,3,4-tribromo-2H-furan-5-one |
InChI |
InChI=1S/C4HBr3O2/c5-1-2(6)4(8)9-3(1)7/h3H |
Clave InChI |
PLDGNVQPAJJHHG-UHFFFAOYSA-N |
SMILES canónico |
C1(C(=C(C(=O)O1)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


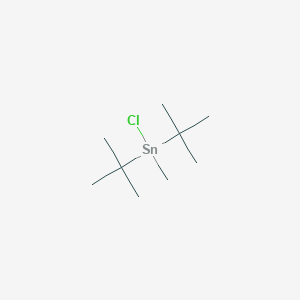
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)


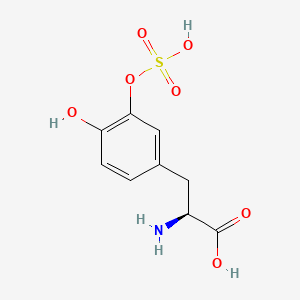

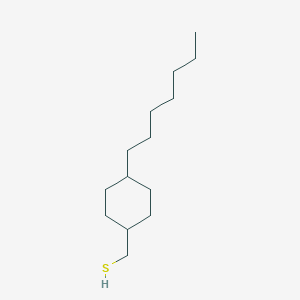
![4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14335664.png)
